molecular formula C10H12N2 B124715 7-Ethyl-1H-indol-6-amine CAS No. 145594-45-2

7-Ethyl-1H-indol-6-amine

Cat. No. B124715
M. Wt: 160.22 g/mol
InChI Key: OVBWFPUAOIOIMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethyl-1H-indol-6-amine is a chemical compound that belongs to the class of indoleamines. It is a potent agonist of serotonin receptors and has been extensively studied for its therapeutic potential.

Scientific Research Applications

7-Ethyl-1H-indol-6-amine has been extensively studied for its therapeutic potential. It has been shown to have a wide range of pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects. It has also been studied for its potential in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, it has been investigated for its anti-inflammatory and anti-cancer properties.

Mechanism Of Action

The mechanism of action of 7-Ethyl-1H-indol-6-amine involves its interaction with serotonin receptors. It is a potent agonist of the 5-HT2A receptor and has been shown to activate this receptor with high affinity. It also has moderate affinity for the 5-HT2C receptor and has been shown to activate this receptor as well. The activation of these receptors leads to the modulation of various neurotransmitter systems, which in turn leads to the therapeutic effects of 7-Ethyl-1H-indol-6-amine.

Biochemical And Physiological Effects

The biochemical and physiological effects of 7-Ethyl-1H-indol-6-amine are diverse and depend on the specific receptor it interacts with. The activation of the 5-HT2A receptor leads to the modulation of various neurotransmitter systems, including the dopamine and glutamate systems. This leads to the antidepressant, anxiolytic, and antipsychotic effects of 7-Ethyl-1H-indol-6-amine. The activation of the 5-HT2C receptor leads to the modulation of the serotonin system, which has been implicated in the treatment of obesity and other metabolic disorders.

Advantages And Limitations For Lab Experiments

One advantage of using 7-Ethyl-1H-indol-6-amine in lab experiments is its potency as a serotonin receptor agonist. This makes it a useful tool for studying the role of serotonin receptors in various physiological and pathological processes. However, one limitation is that its effects are not specific to a single receptor, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 7-Ethyl-1H-indol-6-amine. One area that has received attention is the development of more selective agonists for specific serotonin receptors. This could lead to more targeted therapies for various disorders. Another area of research is the investigation of the role of 7-Ethyl-1H-indol-6-amine in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Finally, the anti-inflammatory and anti-cancer properties of 7-Ethyl-1H-indol-6-amine warrant further investigation.

properties

CAS RN

145594-45-2

Product Name

7-Ethyl-1H-indol-6-amine

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

7-ethyl-1H-indol-6-amine

InChI

InChI=1S/C10H12N2/c1-2-8-9(11)4-3-7-5-6-12-10(7)8/h3-6,12H,2,11H2,1H3

InChI Key

OVBWFPUAOIOIMJ-UHFFFAOYSA-N

SMILES

CCC1=C(C=CC2=C1NC=C2)N

Canonical SMILES

CCC1=C(C=CC2=C1NC=C2)N

synonyms

1H-Indol-6-amine,7-ethyl-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

38.4 g of 6-nitro 7-ethylindoline were dissolved in 120 ml of absolute ethanol to which were added 19.2 g of palladium on charcoal at 10% (moisture 50%) and then heated to reflux for 2 hours.
Name
6-nitro 7-ethylindoline
Quantity
38.4 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
19.2 g
Type
catalyst
Reaction Step Two

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